molecular formula C11H15NO B2745543 1-(4-Methylphenyl)pyrrolidin-3-ol CAS No. 99858-81-8

1-(4-Methylphenyl)pyrrolidin-3-ol

Cat. No.: B2745543
CAS No.: 99858-81-8
M. Wt: 177.247
InChI Key: MFMIXUZLFWTAEC-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)pyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a 4-methylphenyl group and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methylphenyl)pyrrolidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like nitric acid or bromine can be used under controlled conditions to achieve selective substitution.

Major Products Formed

    Oxidation: 1-(4-Methylphenyl)pyrrolidin-3-one

    Reduction: 1-(4-Methylphenyl)pyrrolidine

    Substitution: 1-(4-Nitrophenyl)pyrrolidin-3-ol or 1-(4-Bromophenyl)pyrrolidin-3-ol

Scientific Research Applications

1-(4-Methylphenyl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)pyrrolidine
  • 1-(4-Methylphenyl)pyrrolidin-3-one
  • 1-(4-Nitrophenyl)pyrrolidin-3-ol

Uniqueness

1-(4-Methylphenyl)pyrrolidin-3-ol is unique due to the presence of both a hydroxyl group and a 4-methylphenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-methylphenyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-12/h2-5,11,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMIXUZLFWTAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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